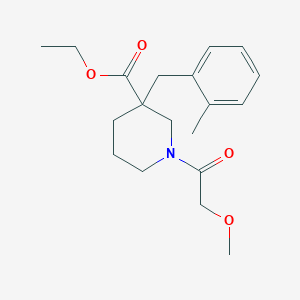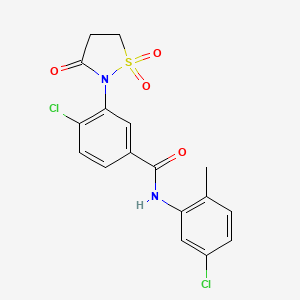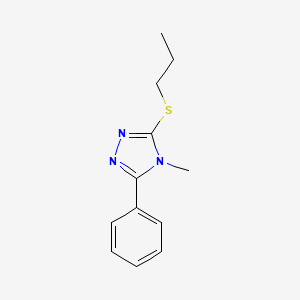![molecular formula C16H24BrNO2 B4933432 4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
4-[6-(2-bromophenoxy)hexyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(2-bromophenoxy)hexyl]morpholine, also known as BPHM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPHM is a morpholine derivative that has a long alkyl chain with a bromophenoxy group attached to it. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 4-[6-(2-bromophenoxy)hexyl]morpholine is not fully understood. However, it is believed that the compound exerts its effects by interacting with various receptors in the body, including the cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) receptors. This compound has been shown to inhibit the activity of TRPV1 receptors, which are involved in pain perception and inflammation. This compound has also been shown to activate the cannabinoid receptors, which are involved in pain regulation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, further studies are needed to determine the long-term effects of this compound on the body.
实验室实验的优点和局限性
4-[6-(2-bromophenoxy)hexyl]morpholine has several advantages for lab experiments, including its low toxicity profile and its ability to selectively target specific receptors in the body. However, this compound has some limitations, including its low solubility in water and its relatively low yield during synthesis.
未来方向
There are several future directions for the study of 4-[6-(2-bromophenoxy)hexyl]morpholine. In the field of medicine, further studies are needed to determine the efficacy and safety of this compound as an anti-inflammatory and analgesic agent in humans. In the field of material science, further studies are needed to optimize the synthesis of this compound and its use as a surfactant and stabilizer. In the field of agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and its potential environmental impact. Overall, this compound has the potential to be a valuable tool in various fields of scientific research.
合成方法
4-[6-(2-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 6-bromohexanol with 2-chlorophenol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. Another method involves the reaction of 6-bromohexanol with 2-phenoxyethanol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. The yield of this compound obtained using these methods ranges from 50-70%.
科学研究应用
4-[6-(2-bromophenoxy)hexyl]morpholine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug delivery system for cancer treatment. In the field of material science, this compound has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsion polymerization. In the field of agriculture, this compound has been studied for its potential use as a herbicide.
属性
IUPAC Name |
4-[6-(2-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPECCGKYHMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
